

Molecular weight and formula of 4-(Bis(4-iodophenyl)amino)benzaldehyde

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Compound of Interest

Compound Name: 4-(Bis(4-iodophenyl)amino)benzaldehyde

Cat. No.: B1400577

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An In-Depth Technical Guide to **4-(Bis(4-iodophenyl)amino)benzaldehyde**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-(Bis(4-iodophenyl)amino)benzaldehyde**, a key intermediate in the fields of materials science and advanced organic synthesis. The document details the compound's fundamental chemical and physical properties, including its molecular weight and formula. It further explores plausible synthetic methodologies, elucidates its primary applications as a precursor for Organic Light-Emitting Diode (OLED) materials, and outlines expected analytical characterizations. Safety protocols and handling procedures are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel functional materials.

Chemical Identity and Core Properties

4-(Bis(4-iodophenyl)amino)benzaldehyde is a triarylamine derivative characterized by a central nitrogen atom bonded to a benzaldehyde moiety and two 4-iodophenyl groups. This structure is foundational to its utility in materials science. The iodo- substituents serve as versatile reactive sites for further chemical modification, while the triphenylamine core is known for its electron-donating and hole-transporting properties.

Molecular Structure

The chemical structure features a tetrahedral nitrogen center, creating a non-planar, propeller-like geometry. This shape can inhibit intermolecular stacking (π - π stacking) in the solid state, which is often beneficial for amorphous film formation in electronic devices.

Caption: 2D representation of **4-(Bis(4-iodophenyl)amino)benzaldehyde**.

Physicochemical Properties

The compound's key identifiers and physical properties are summarized below, compiled from various chemical suppliers.

Property	Value	Reference(s)
CAS Number	808758-81-8	[1][2][3][4][5]
Molecular Formula	C ₁₉ H ₁₃ I ₂ NO	[1][3][4][5]
Molecular Weight	525.13 g/mol	[1][4][5]
IUPAC Name	4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde	[5]
Appearance	Solid, crystalline powder, slightly pale yellow	[1][2][4]
Melting Point	139-143 °C	[2][3]
Purity	Typically ≥95-97%	[1][2][4][6]
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and THF. Sparingly soluble in alcohols and insoluble in water.	

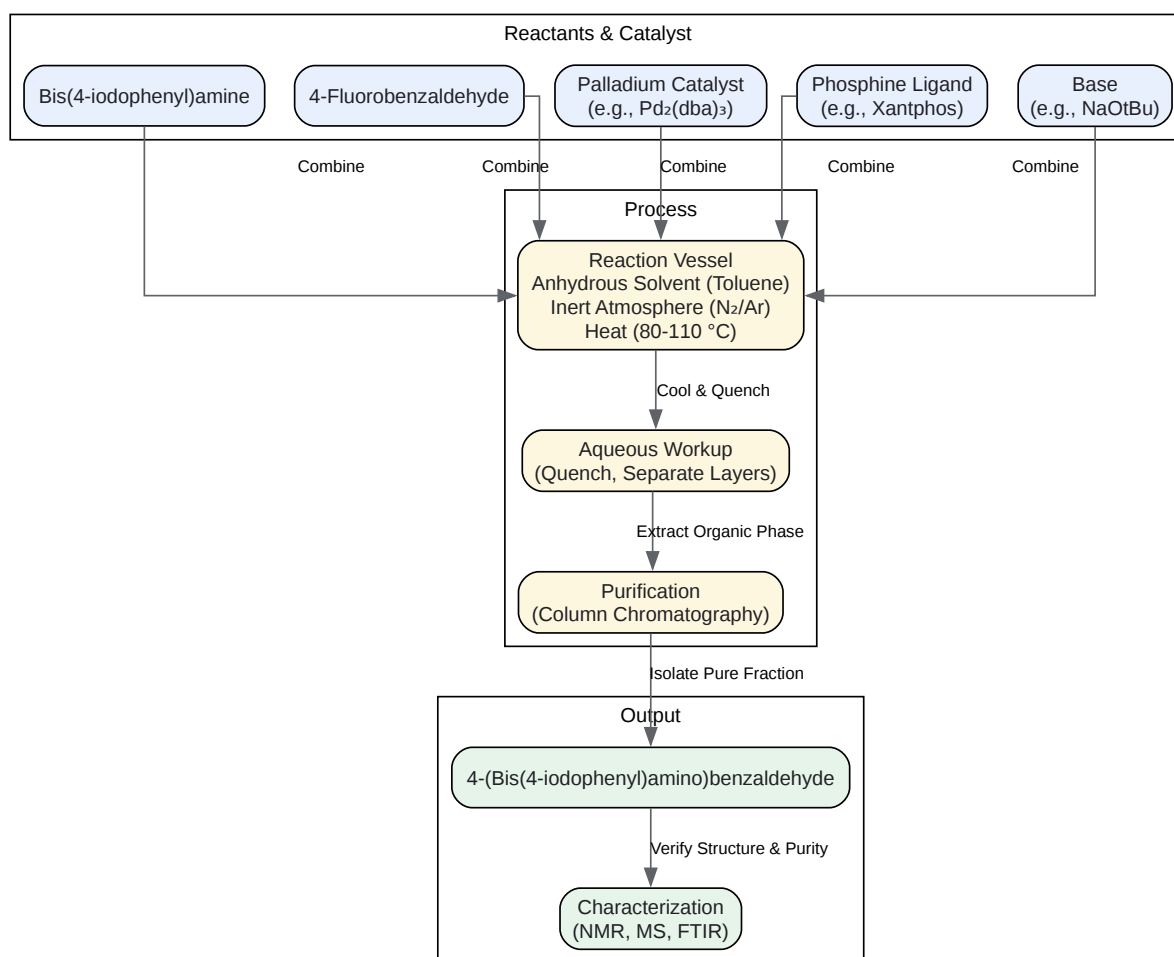
Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, compounds of this class are typically synthesized via transition metal-catalyzed cross-coupling reactions. The most common and industrially scalable methods are the Buchwald-Hartwig amination or the Ullmann condensation.

The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope. This pathway involves the palladium-catalyzed coupling of an amine with an aryl halide. For the synthesis of **4-(Bis(4-iodophenyl)amino)benzaldehyde**, a plausible route involves the reaction of bis(4-iodophenyl)amine with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, as the C-F or C-Cl bond is more reactive in this specific coupling than the C-I bonds on the amine. Alternatively, reacting 4-aminobenzaldehyde with two equivalents of 1,4-diiodobenzene is also a viable, though potentially less selective, pathway.

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for a Buchwald-Hartwig amination approach.



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Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Illustrative)

This protocol is a representative, non-optimized procedure based on established Buchwald-Hartwig amination methods. Caution: This procedure should only be performed by trained chemists in a suitable laboratory setting.

- **Preparation:** To an oven-dried Schlenk flask, add bis(4-iodophenyl)amine (1.0 eq), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
- **Inert Atmosphere:** Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times.
- **Reagent Addition:** Under a positive pressure of inert gas, add 4-fluorobenzaldehyde (1.1 eq) and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
- **Solvent and Reaction:** Add anhydrous toluene via syringe. Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
- **Workup:** After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

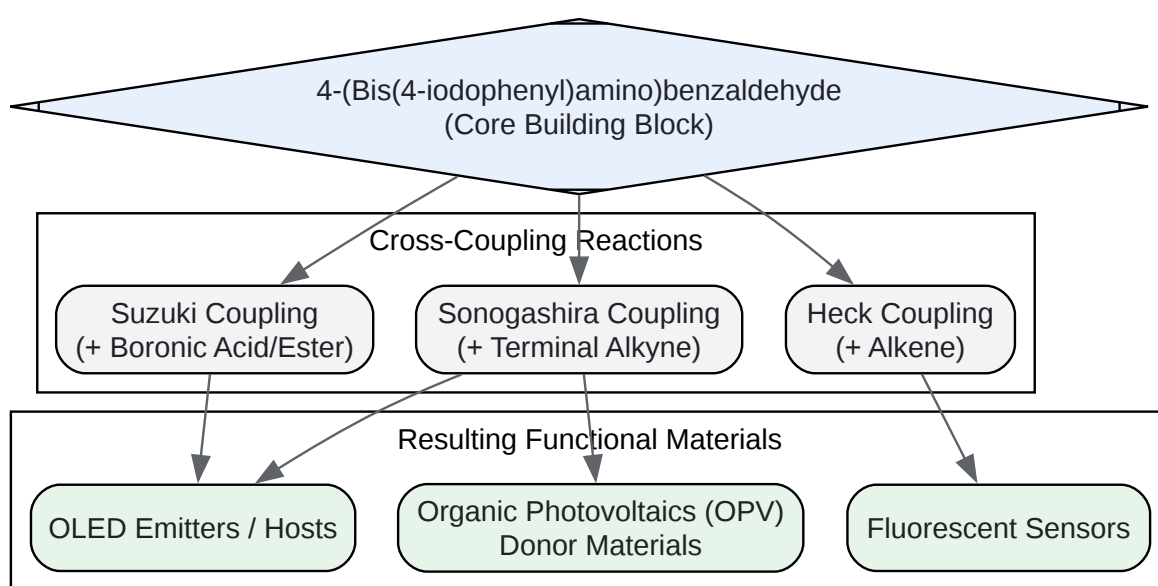
Applications in Research and Development

The primary value of **4-(Bis(4-iodophenyl)amino)benzaldehyde** lies in its role as a versatile building block for more complex functional molecules, particularly in the domain of organic electronics.^{[6][7]}

OLED Materials

The triphenylamine (TPA) core is a canonical hole-transporting material (HTM) scaffold. The nitrogen's lone pair of electrons can effectively stabilize a positive charge (hole), facilitating its movement through an organic film under an applied voltage.

- **Core Unit:** The compound itself can be used as a core to build larger, starburst-type molecules or polymers.
- **Reactive Handles:** The two iodine atoms are excellent leaving groups for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the straightforward attachment of other functional groups, such as electron-transporting moieties, fluorescent or phosphorescent emitters, or solubilizing chains, to precisely tune the optoelectronic properties of the final material.^[7]



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Caption: Role as a versatile building block for functional materials.

Expected Spectroscopic Characterization

Verification of the compound's identity and purity is critical. The following data are expected from standard analytical techniques based on the molecule's functional groups.

Technique	Expected Observations
^1H NMR	- A singlet around 9.8-10.0 ppm corresponding to the aldehyde proton (-CHO). - Multiple doublets in the aromatic region (approx. 6.8-7.8 ppm). The protons on the benzaldehyde ring and the two identical iodophenyl rings will give rise to distinct AA'BB' or simple doublet patterns.
^{13}C NMR	- A signal for the aldehyde carbonyl carbon around 190 ppm. - Aromatic carbon signals between 110-150 ppm. The carbon atom bonded to iodine (C-I) will appear at a characteristically higher field (lower ppm, ~90-100 ppm) compared to other aromatic carbons.
FTIR	- Strong C=O stretching vibration for the aldehyde at ~1690-1710 cm^{-1} . - C-H stretching for the aldehyde proton often visible as two weak bands around 2720 and 2820 cm^{-1} . - Aromatic C=C stretching vibrations around 1580-1600 cm^{-1} . - Strong C-N stretching vibration around 1280-1350 cm^{-1} . - C-I stretching vibration in the far-IR region, typically below 600 cm^{-1} .
Mass Spec (EI/ESI)	- A prominent molecular ion peak (M^+) corresponding to its molecular weight ($m/z \approx 525.1$). The high-resolution mass should match the exact mass of $\text{C}_{19}\text{H}_{13}\text{I}_2\text{NO}$. - A characteristic isotopic pattern due to the presence of two iodine atoms.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the compound's integrity and ensure user safety.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.^[1]^[2]

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Handling and Storage Recommendations

- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.^[2] Avoid breathing dust.^[2]
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).^[1] Keep in a cool, dark, and dry place; refrigeration at 2-8 °C is recommended for long-term stability.^[1] The compound is noted to be potentially air-sensitive.^[4]

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